molecular formula C14H22NO5P B14150732 6-ethoxy-2,2,4-trimethyl-1H-quinoline;phosphoric acid CAS No. 3658-72-8

6-ethoxy-2,2,4-trimethyl-1H-quinoline;phosphoric acid

Cat. No.: B14150732
CAS No.: 3658-72-8
M. Wt: 315.30 g/mol
InChI Key: HGXWAQIWVLMXFM-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1H-quinoline;phosphoric acid is a compound that combines the properties of a quinoline derivative and phosphoric acid. The quinoline derivative, 6-ethoxy-2,2,4-trimethyl-1H-quinoline, is known for its antioxidant properties and is used in various industrial applications. Phosphoric acid is a common inorganic acid used in a wide range of applications, including as a food additive and in the production of fertilizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,2,4-trimethyl-1H-quinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2,2,4-trimethyl-1H-quinoline has several scientific research applications:

    Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used as a stabilizer in the production of rubber and other materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves its antioxidant properties. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is attributed to the presence of the quinoline ring and the ethoxy group, which can stabilize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2,2,4-trimethyl-1H-quinoline is unique due to the presence of both the ethoxy group and the phosphoric acid moiety, which enhances its antioxidant properties and broadens its range of applications compared to similar compounds .

Properties

CAS No.

3658-72-8

Molecular Formula

C14H22NO5P

Molecular Weight

315.30 g/mol

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinoline;phosphoric acid

InChI

InChI=1S/C14H19NO.H3O4P/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;1-5(2,3)4/h6-9,15H,5H2,1-4H3;(H3,1,2,3,4)

InChI Key

HGXWAQIWVLMXFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.OP(=O)(O)O

Origin of Product

United States

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